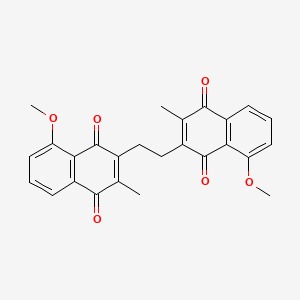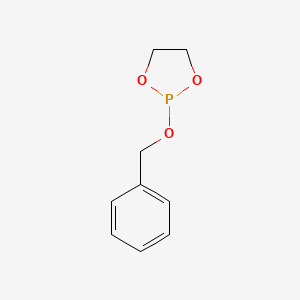
2,2'-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) is a complex organic compound characterized by its unique structure, which includes two naphthalene rings connected by an ethane bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-3-methylnaphthalene-1,4-dione with ethane-1,2-diol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ethane bridge between the two naphthalene units.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.
Major Products Formed
科学的研究の応用
2,2’-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,2’-(Ethane-1,2-diyl)bis(8-hydroxy-3-methylnaphthalene-1,4-dione)
- 2,2’-(Propane-1,3-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione)
- 2,2’-(Butane-1,4-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione)
Uniqueness
The uniqueness of 2,2’-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) lies in its specific structural features, which confer distinct chemical and physical properties. Its ethane bridge and methoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications.
特性
| 113720-10-8 | |
分子式 |
C26H22O6 |
分子量 |
430.4 g/mol |
IUPAC名 |
5-methoxy-3-[2-(8-methoxy-3-methyl-1,4-dioxonaphthalen-2-yl)ethyl]-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C26H22O6/c1-13-15(25(29)21-17(23(13)27)7-5-9-19(21)31-3)11-12-16-14(2)24(28)18-8-6-10-20(32-4)22(18)26(16)30/h5-10H,11-12H2,1-4H3 |
InChIキー |
CTIJBNSIEBMTES-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC=C2OC)CCC3=C(C(=O)C4=C(C3=O)C(=CC=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/no-structure.png)





![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
